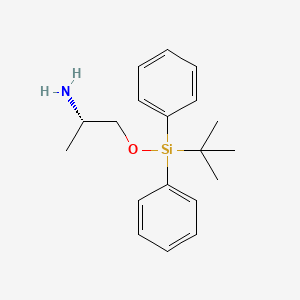
4-Hydroxy-8-methoxy-2H-chromen-2-one
Overview
Description
“4-Hydroxy-8-methoxy-2H-chromen-2-one” is a chemical compound with the molecular weight of 192.17 . Its IUPAC name is 8-methoxy-2H-chromene-2,4 (3H)-dione . It is a solid at room temperature .
Synthesis Analysis
Coumarin derivatives, such as “this compound”, can be synthesized from different starting materials like aldehydes, phenols, ketones, and carboxylic acids . Various methods and techniques have been developed for the synthesis of coumarin derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8O4/c1-13-8-4-2-3-6-7 (11)5-9 (12)14-10 (6)8/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 192.17 . The compound’s InChI code is 1S/C10H8O4/c1-13-8-4-2-3-6-7 (11)5-9 (12)14-10 (6)8/h2-4H,5H2,1H3 .Scientific Research Applications
Antioxidant Activity
Coumarins, including 4-Hydroxy-8-methoxy-2H-chromen-2-one, have been recognized for their antioxidant properties. The chemical structure of coumarins, characterized by the 2H-chromen-2-one core, allows for radical delocalization that contributes to their efficacy as free radical scavengers. This antioxidant capability is further enhanced in some coumarins through their ability to chelate metal ions, thereby preventing the formation of free radicals (Torres et al., 2014).
Anticancer Activity
Research on this compound derivatives has demonstrated significant potential in anticancer applications. Specifically, studies on 3-styrylchromones and 3-styryl-2H-chromenes have shown high tumor specificity with minimal toxicity to keratinocytes, suggesting their promise as a new class of anticancer agents with reduced side effects (Sugita et al., 2017).
Synthesis and Chemical Applications
The synthetic procedures for compounds related to this compound, such as 6H-benzo[c]chromen-6-ones, have been extensively reviewed. These procedures are crucial for producing quantities sufficient for further pharmacological study and application, given the limited availability from natural sources. Efficient synthesis methods include Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds (Mazimba, 2016).
Chemopreventive Effects
Hydroxylated polymethoxyflavones, which include structural variations of this compound, have been studied for their chemopreventive effects. These compounds exhibit a range of biological activities including anti-cancer, anti-inflammation, and neuroprotection. Their mechanism of action involves modulation of signaling cascades, gene transcription, and enzymatic activity, highlighting the potential for improving human health through dietary intake and pharmacological use (Lai et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which include 4-hydroxy-8-methoxy-2h-chromen-2-one, have a wide range of biological activities .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Result of Action
Coumarin derivatives are known to have a wide range of biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-hydroxy-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-8-4-2-3-6-7(11)5-9(12)14-10(6)8/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCLPXHJIKFYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716189 | |
| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106754-13-6 | |
| Record name | 4-Hydroxy-8-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


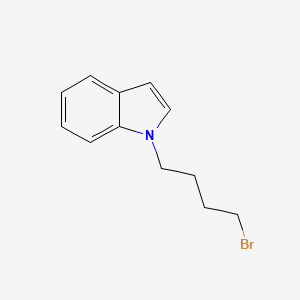
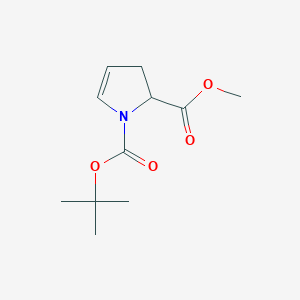
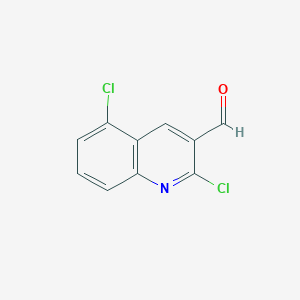
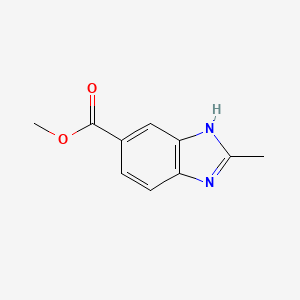
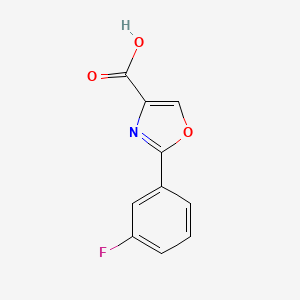
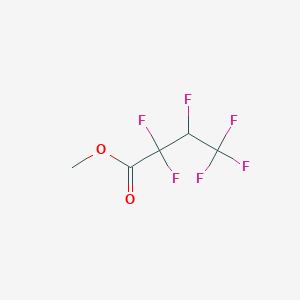
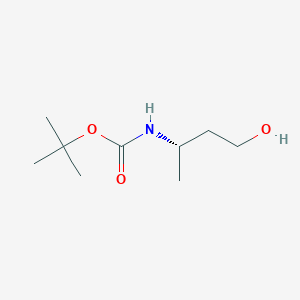

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)
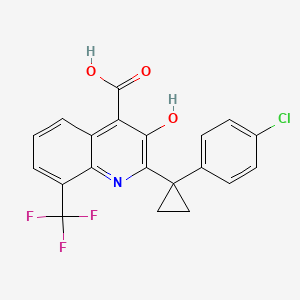
![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
